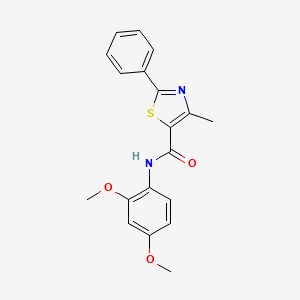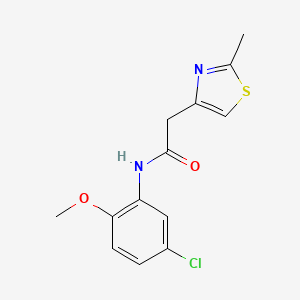![molecular formula C15H19ClN6O3 B11376869 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11376869.png)
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazinyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide: Shares the dimethylamino group but differs in the core structure.
Uniqueness
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H19ClN6O3 |
|---|---|
Molecular Weight |
366.80 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]ethyl]urea |
InChI |
InChI=1S/C15H19ClN6O3/c1-22(2)12-19-14(24-3)21-15(20-12)25-9-8-17-13(23)18-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H2,17,18,23) |
InChI Key |
GHXZOAQXQMLZSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCCNC(=O)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11376810.png)
![2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11376821.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376827.png)
![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-1,3,5-triazin-2-amine](/img/structure/B11376834.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11376842.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376859.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11376860.png)
![2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11376864.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376871.png)
![4-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376872.png)


